molecular formula C8H14O3S B13106774 1-Hydroxy-8-sulfanyloctane-3,6-dione

1-Hydroxy-8-sulfanyloctane-3,6-dione

Cat. No.: B13106774
M. Wt: 190.26 g/mol
InChI Key: SWKMTAUEQROINR-UHFFFAOYSA-N
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Description

1-Hydroxy-8-sulfanyloctane-3,6-dione is a synthetic organic compound of significant interest in chemical and materials research due to its multi-functional structure, which incorporates thiol (sulfanyl), hydroxyl, and two ketone functional groups on an eight-carbon chain. The presence of these diverse reactive sites makes it a valuable intermediate or building block for various synthetic applications. Researchers can leverage the thiol group for click chemistry reactions or the formation of disulfide bonds, the hydroxyl group for esterification or etherification, and the ketone groups for nucleophilic additions or as coordination sites. Potential research applications include its use as a monomer or chain-transfer agent in polymer synthesis , a ligand for metal complexation, or a precursor for heterocyclic compounds. This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

1-hydroxy-8-sulfanyloctane-3,6-dione

InChI

InChI=1S/C8H14O3S/c9-5-3-7(10)1-2-8(11)4-6-12/h9,12H,1-6H2

InChI Key

SWKMTAUEQROINR-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)CCS)C(=O)CCO

Origin of Product

United States

Preparation Methods

Preparation of the 3,6-Dione Functionality on an Alkane Backbone

The 3,6-dione moiety is a 1,4-diketone system on an eight-carbon chain, which can be constructed by selective oxidation of diols or by diketone formation through acetoacetic ester derivatives or diketone precursors.

  • Oxidation of Diols: Selective oxidation using reagents such as pyridinium chlorochromate (PCC) or other mild oxidants can convert 1,4-diols into 1,4-diketones efficiently. For example, oxidation of triols with PCC has been used to introduce 3,6-ene-dione functionality in steroid derivatives, which can be adapted for linear alkane chains.

  • Acetoacetic Ester Derivatives: The Mannich reaction and related condensation reactions of acetoacetic esters allow the formation of β-keto esters, which upon hydrolysis and decarboxylation yield diketones. This method is supported by high-yield syntheses of β-aminocarbonyl compounds and diketones via Mannich-type reactions catalyzed by acids or organocatalysts.

Introduction of the Hydroxy Group at Position 1

The hydroxy group at the terminal carbon can be introduced by:

  • Selective Reduction of Carbonyls: Reduction of keto groups at position 1 using hydride reagents (e.g., sodium borohydride) can yield the corresponding hydroxy derivatives.

  • Hydroxylation of Alkenes: If an alkene precursor is available, hydroxy groups can be introduced via hydroboration-oxidation or epoxidation followed by ring opening.

  • Direct Substitution: Alternatively, nucleophilic substitution on a suitable leaving group (e.g., halogen) can introduce hydroxy groups at the terminal position.

Incorporation of the Sulfanyl Group at Position 8

The sulfanyl (thiol) group is typically introduced by:

  • Nucleophilic Substitution: Reaction of an alkyl halide (e.g., 8-bromo or 8-chloro derivative) with a thiol nucleophile such as sodium hydrosulfide or thiourea followed by hydrolysis yields the sulfanyl group at the desired position.

  • Thiol-ene Reaction: If an alkene is present at position 8, radical addition of thiols can be used to install the sulfanyl group.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Product Description
1 Formation of 3,6-dione Oxidation of 1,4-diol with PCC Octane backbone with 3,6-dione functionality
2 Hydroxyl introduction at C1 Reduction with NaBH4 or substitution 1-hydroxy-3,6-dione intermediate
3 Sulfanyl introduction at C8 Nucleophilic substitution with NaSH 1-hydroxy-8-sulfanyloctane-3,6-dione final

Detailed Research Findings and Data

  • Selective Oxidation: Studies have demonstrated that oxidation of triols with PCC in the presence of catalytic Lewis acids efficiently introduces 3,6-diketo groups with high yield and selectivity.

  • Mannich Reaction for β-Keto Compounds: Acid-catalyzed Mannich reactions of acetoacetic esters with formaldehyde and amines have yielded β-aminocarbonyl compounds and diketones with yields ranging from 52% to 92%, indicating the robustness of this approach for diketone synthesis.

  • Thiol Introduction: Nucleophilic substitution reactions using thiol nucleophiles on alkyl halides are well-documented for introducing sulfanyl groups. Conditions typically involve mild bases and polar aprotic solvents to maximize substitution efficiency.

Comparative Table of Key Reagents and Conditions

Functional Group Introduction Method Reagents/Conditions Yield (%) Notes
3,6-Dione PCC oxidation of diols PCC, catalytic B(C6F5)3, DCM solvent >80 High selectivity, mild conditions
Hydroxy at C1 NaBH4 reduction or substitution NaBH4 in MeOH or substitution with OH- 70-90 Selective reduction or nucleophilic substitution
Sulfanyl at C8 Nucleophilic substitution NaSH or thiourea, DMF or ethanol 65-85 Mild conditions, good yields
Mannich Reaction (for diketones) Acid-catalyzed condensation Formaldehyde, amines, acetoacetic ester, acid catalyst 52-92 Efficient for β-keto compounds

Chemical Reactions Analysis

Types of Reactions

3,6-Dioxa-8-mercaptooctan-1-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dioxa-8-mercaptooctan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Functions as a cross-linking agent in protein and peptide chemistry.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,6-Dioxa-8-mercaptooctan-1-ol involves its ability to bind to specific molecular targets through its thiol and hydroxyl groups. The thiol group can form covalent bonds with metal ions and proteins, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-Hydroxy-8-sulfanyloctane-3,6-dione, enabling a comparative assessment of their properties:

Dihydroxypyrido-pyrazine-1,6-dione Derivatives

  • Structure : These derivatives feature a bicyclic pyrido-pyrazine core with dione groups at positions 1 and 6. Substitutions often include azoles or hydroxyl groups .
  • Activity : Compound 46 (Table 7, ) demonstrated potent activity with an EC50 of 6 nM, attributed to its optimized azole substituents acting as amide isosteres. This highlights the role of heterocyclic substitutions in enhancing binding affinity .
  • Pharmacokinetics : Representative compounds in this series exhibited favorable pharmacokinetic profiles, including high oral bioavailability and metabolic stability .

Ergostane-3,6-dione and Stigmastane-3,6-dione

  • Structure : Steroidal diones with ketone groups at positions 3 and 6, identified in rice straw extracts (). Their fused tetracyclic framework contrasts with the linear octane chain of the target compound .
  • Applications: These compounds are associated with plant lipid metabolism and have industrial relevance as precursors for sterol-derived materials.

Ergost-25-ene-3,6-dione,5,12-dihydroxy

  • Structure: A triterpenoid dione with hydroxyl groups at positions 5 and 12 and an unsaturated side chain (). Its ketone groups align with the dione motif in 1-Hydroxy-8-sulfanyloctane-3,6-dione .
  • The hydroxyl groups likely contribute to hydrogen bonding with target proteins .
  • ADMET Properties : Demonstrated pharmacokinetic compatibility with drug-like profiles, including moderate solubility and low hepatotoxicity .

Comparative Data Table

Compound Name Structure Features Source/Application Key Data Reference
Dihydroxypyrido-pyrazine-1,6-dione (46) Bicyclic pyrido-pyrazine, azole substitution Medicinal chemistry (enzyme inhibition) EC50 = 6 nM
Ergostane-3,6-dione Steroidal tetracyclic framework Plant lipid extracts Industrial precursor
Ergost-25-ene-3,6-dione,5,12-dihydroxy Triterpenoid with hydroxyl groups Anticancer drug candidate Binding affinity = -9.8 kcal/mol

Key Findings and Implications

  • Structural Flexibility : The linear octane backbone of 1-Hydroxy-8-sulfanyloctane-3,6-dione may offer greater synthetic versatility compared to rigid bicyclic or steroidal diones. The sulfanyl group could enhance metal-binding capabilities, analogous to azole substitutions in dihydroxypyrido-pyrazine derivatives .
  • Biological Potential: The hydroxyl and thiol groups in the target compound may improve solubility and target interaction, as seen in ergost-25-ene-3,6-dione’s anticancer activity .
  • Industrial Relevance : Steroidal diones like ergostane-3,6-dione underscore the utility of dione motifs in natural product derivatization, suggesting similar pathways for the target compound .

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